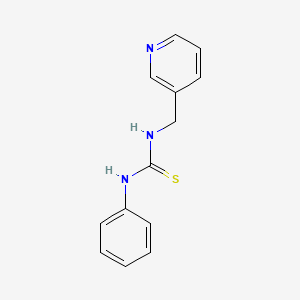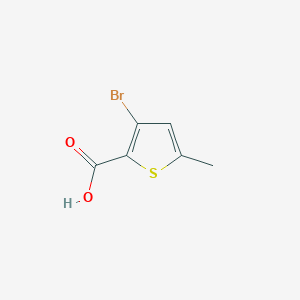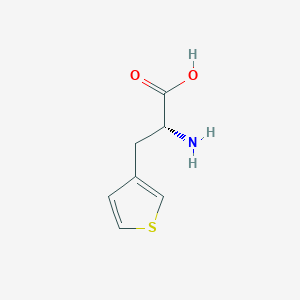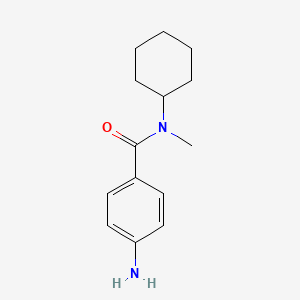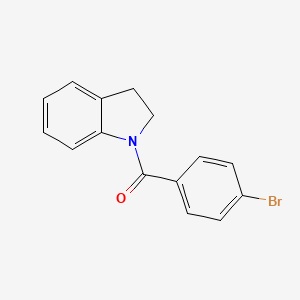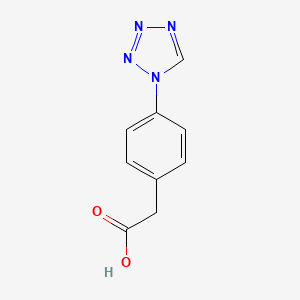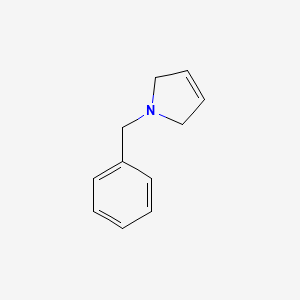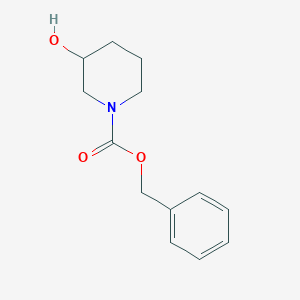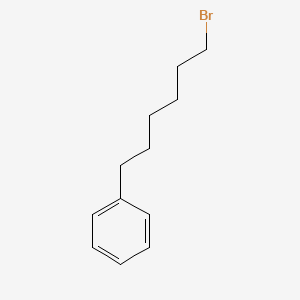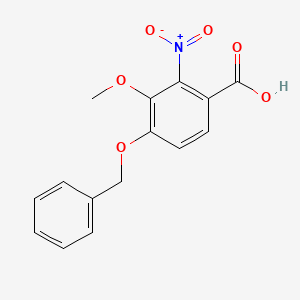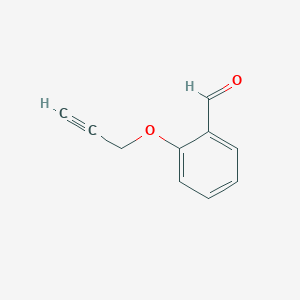
2-(2-Propynyloxy)benzenecarbaldehyde
説明
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions or the use of reagents such as diisobutylaluminum hydride (DIBAL-H) and Grignard reagents. For instance, α-benzyloxy aldehydes having a chiral tertiary center have been synthesized in high enantiomeric excess through such treatments, showcasing the versatility in synthesizing complex molecules from simpler aldehyde precursors (Asami & Mukaiyama, 1983).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-(2-Propynyloxy)benzenecarbaldehyde, such as 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, reveals intricate details about their crystal structure. These compounds often exhibit intramolecular hydrogen bonding and intermolecular π-π stacking, contributing to their stability and reactivity (Chen, 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(2-Propynyloxy)benzenecarbaldehyde include Pd(II)-catalyzed cyclization to form oxazole derivatives. This method allows for the synthesis of substituted 5-oxazolecarbaldehydes from propargylamides, showcasing the compound's ability to undergo cyclization to form heterocyclic structures (Beccalli et al., 2008).
Physical Properties Analysis
The synthesis and analysis of closely related compounds provide insights into their physical properties, including solubility, boiling points, and stability under various conditions. These properties are essential for determining the compound's suitability for specific reactions and applications.
Chemical Properties Analysis
The chemical properties of 2-(2-Propynyloxy)benzenecarbaldehyde derivatives, such as their reactivity with various reagents, ability to undergo cyclization, and formation of complex structures through reactions like the Vilsmeyer reaction, are critical for their application in organic synthesis. Studies on compounds like 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde highlight the chemical versatility and reactivity of these aldehyde derivatives (Huang et al., 2007).
科学的研究の応用
Electron Spin Resonance Studies
2-(2-Propynyloxy)benzenecarbaldehyde is structurally related to benzene-1,3-dicarbaldehyde. The latter has been studied for its unique intramolecular electron exchange properties, particularly its radical anion form, which shows alternating linewidth effects in electron spin resonance (ESR) studies. This research contributes to our understanding of electron transfer processes in organic molecules (Shohoji et al., 1986).
Synthesis of α-Benzyloxy Aldehydes
The synthesis of α-benzyloxy aldehydes, which includes compounds structurally similar to 2-(2-Propynyloxy)benzenecarbaldehyde, has been explored. These compounds have been synthesized with a chiral tertiary center, showcasing their potential in asymmetric organic synthesis (Asami & Mukaiyama, 1983).
Facilitating Cyclization Reactions
In a study exploring the synthesis of benzimidazoles, a compound structurally related to 2-(2-Propynyloxy)benzenecarbaldehyde facilitated the cyclization reaction, highlighting its potential as a catalyst or intermediate in organic synthesis (Gladysz, Safaei, & Nouri, 2014).
Applications in Polymer Chemistry
Research into the synthesis of poly(arylenevinylene)s, which include derivatives of benzenecarbaldehydes, reveals the role of these compounds in the development of novel polymers with potential applications in materials science (Saito et al., 1995).
Development of Novel Organic Compounds
The synthesis and study of substituted benzene-1,2-dicarboxaldehydes, closely related to 2-(2-Propynyloxy)benzenecarbaldehyde, have been pivotal in developing new organic compounds with potential applications in various fields, including medicine and materials science (Peter et al., 2007).
Catalysis and Organic Synthesis
Further studies demonstrate the utility of related aldehyde compounds in catalysis and organic synthesis, providing insights into the diverse applications of these types of organic compounds in chemical reactions (Ghosh & Ray, 2017).
Antimicrobial Research
Investigations into cycloalkanecarbaldehydes for synthesizing novel compounds with antimicrobial properties highlight the potential medical applications of compounds related to 2-(2-Propynyloxy)benzenecarbaldehyde (Grygoriv et al., 2017).
Catalytic Applications in Organic Synthesis
Research on using Ag@TiO2 nanocomposites in synthesizing benzoxazole derivatives, involving aromatic aldehydes like benzenecarbaldehyde, underscores the role of these compounds in catalysis and organic synthesis (Maleki et al., 2015).
特性
IUPAC Name |
2-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEERMPFPCWSJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342568 | |
| Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propynyloxy)benzenecarbaldehyde | |
CAS RN |
29978-83-4 | |
| Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Propargyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

